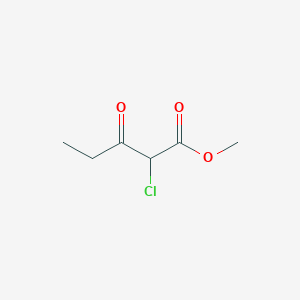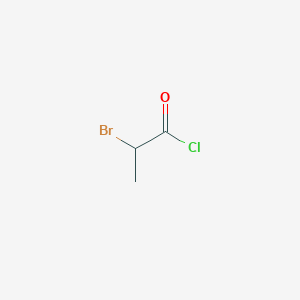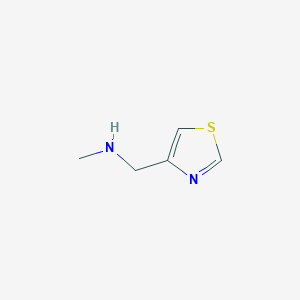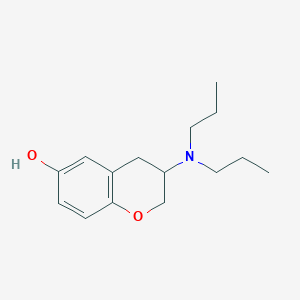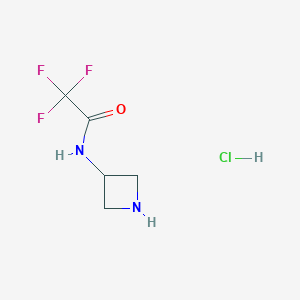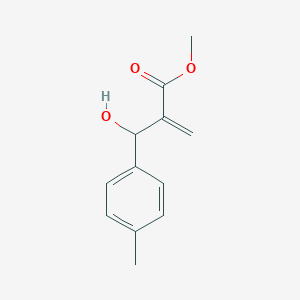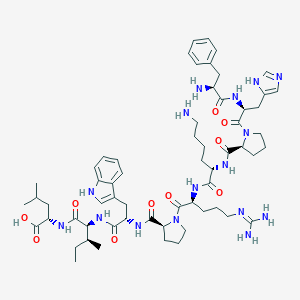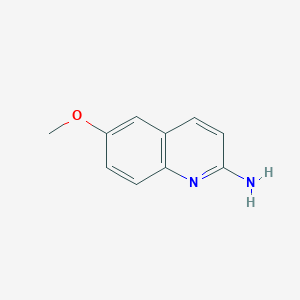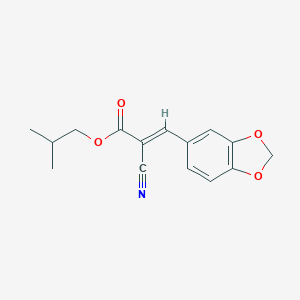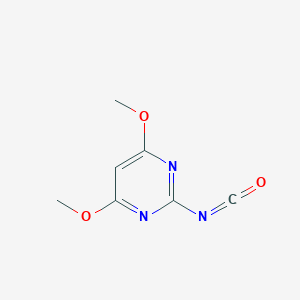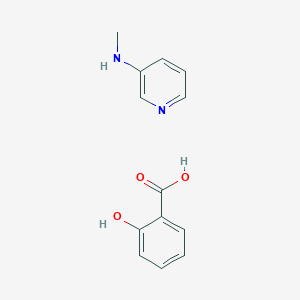
3-(Methylamino)pyridyl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)pyridyl salicylate, also known as MAPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MAPS is a derivative of salicylic acid and is commonly used in the field of pharmaceuticals for its anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)pyridyl salicylate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. 3-(Methylamino)pyridyl salicylate has also been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(Methylamino)pyridyl salicylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and colitis. 3-(Methylamino)pyridyl salicylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(Methylamino)pyridyl salicylate has been shown to have antioxidant properties and may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Methylamino)pyridyl salicylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 3-(Methylamino)pyridyl salicylate is also stable and can be stored for long periods of time. However, there are some limitations to the use of 3-(Methylamino)pyridyl salicylate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the disease or condition being studied.
Direcciones Futuras
There are several future directions for research on 3-(Methylamino)pyridyl salicylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-(Methylamino)pyridyl salicylate and its effects on cognitive function and memory. Another area of interest is the development of new synthetic methods for 3-(Methylamino)pyridyl salicylate that may improve its purity and yield. Finally, the potential use of 3-(Methylamino)pyridyl salicylate in combination with other drugs for the treatment of inflammatory diseases should be explored.
Conclusion:
In conclusion, 3-(Methylamino)pyridyl salicylate is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antioxidant properties and has been shown to have neuroprotective effects. While its mechanism of action is not fully understood, 3-(Methylamino)pyridyl salicylate has several advantages for use in lab experiments. Further research is needed to fully understand the potential of 3-(Methylamino)pyridyl salicylate in the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of 3-(Methylamino)pyridyl salicylate involves the reaction between 3-aminopyridine and salicylic acid in the presence of a catalyst. The reaction results in the formation of 3-(Methylamino)pyridyl salicylate, which is a white crystalline powder with a molecular weight of 261.28 g/mol. The purity of 3-(Methylamino)pyridyl salicylate can be increased through recrystallization and chromatographic techniques.
Aplicaciones Científicas De Investigación
3-(Methylamino)pyridyl salicylate has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. In addition, 3-(Methylamino)pyridyl salicylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
117525-87-8 |
|---|---|
Nombre del producto |
3-(Methylamino)pyridyl salicylate |
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-hydroxybenzoic acid;N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H6O3.C6H8N2/c8-6-4-2-1-3-5(6)7(9)10;1-7-6-3-2-4-8-5-6/h1-4,8H,(H,9,10);2-5,7H,1H3 |
Clave InChI |
QSCGZGTURYUXON-UHFFFAOYSA-N |
SMILES |
CNC1=CN=CC=C1.C1=CC=C(C(=C1)C(=O)O)O |
SMILES canónico |
CNC1=CN=CC=C1.C1=CC=C(C(=C1)C(=O)O)O |
Otros números CAS |
117525-87-8 |
Sinónimos |
3-(methylamino)-pyridyl salicylate 3-(methylamino)pyridyl salicylate N-(3-pyridinyl)-methanamine 2-hydroxybenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



